molecular formula C6H12O2 B147234 Methyl pivalate CAS No. 598-98-1

Methyl pivalate

Cat. No.: B147234
CAS No.: 598-98-1
M. Wt: 116.16 g/mol
InChI Key: CNMFHDIDIMZHKY-UHFFFAOYSA-N
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Description

Methyl pivalate, also known as methyl 2,2-dimethylpropanoate, is an organic compound with the molecular formula CH₃O₂CC(CH₃)₃. It is a colorless liquid and the methyl ester of pivalic acid. This compound is well-known for its resistance to hydrolysis, making it a stable compound under various conditions .

Biochemical Analysis

Biochemical Properties

Methyl pivalate is known for its resistance to hydrolysis This property makes it a stable compound in biochemical reactions

Molecular Mechanism

Its resistance to hydrolysis suggests that it could potentially interact with biomolecules in a stable manner .

Temporal Effects in Laboratory Settings

This compound is known for its stability, being resistant to hydrolysis This suggests that it could have long-term effects on cellular function in in vitro or in vivo studies

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl pivalate can be synthesized through the esterification of pivalic acid with methanol. The reaction typically involves the use of an acid catalyst such as sulfuric acid or hydrochloric acid to facilitate the esterification process. The reaction can be represented as follows:

(CH3)3CCO2H+CH3OH(CH3)3CCO2CH3+H2O(CH₃)₃CCO₂H + CH₃OH \rightarrow (CH₃)₃CCO₂CH₃ + H₂O (CH3​)3​CCO2​H+CH3​OH→(CH3​)3​CCO2​CH3​+H2​O

Industrial Production Methods: On an industrial scale, this compound is produced by the reaction of pivalic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester. The product is then purified by distillation to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions: Methyl pivalate undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Hydrolysis: Trimethylsilyl iodide in hot acetonitrile.

    Transesterification: Various alcohols in the presence of an acid or base catalyst.

    Reduction: Lithium aluminum hydride in anhydrous ether.

Major Products:

    Hydrolysis: Pivalic acid.

    Transesterification: Different esters depending on the alcohol used.

    Reduction: Corresponding alcohol (tert-butyl alcohol).

Scientific Research Applications

Methyl pivalate has several applications in scientific research and industry:

Comparison with Similar Compounds

  • Methyl trimethylacetate
  • Ethyl trimethylacetate
  • Methyl butyrate
  • Ethyl isobutyrate

Comparison: Methyl pivalate is unique due to its high resistance to hydrolysis compared to other esters. This property makes it particularly useful in applications where stability is crucial. For instance, methyl trimethylacetate and ethyl trimethylacetate share similar structural features but may differ in their reactivity and physical properties. Methyl butyrate and ethyl isobutyrate, while also esters, do not exhibit the same level of hydrolytic stability as this compound .

Properties

IUPAC Name

methyl 2,2-dimethylpropanoate
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InChI

InChI=1S/C6H12O2/c1-6(2,3)5(7)8-4/h1-4H3
Source PubChem
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InChI Key

CNMFHDIDIMZHKY-UHFFFAOYSA-N
Source PubChem
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Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)OC
Source PubChem
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Molecular Formula

C6H12O2
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DSSTOX Substance ID

DTXSID4027234
Record name Methyl pivalate
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Molecular Weight

116.16 g/mol
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Physical Description

Clear colorless liquid; [Sigma-Aldrich MSDS]
Record name Methyl trimethylacetate
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Vapor Pressure

33.9 [mmHg]
Record name Methyl trimethylacetate
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CAS No.

598-98-1
Record name Methyl pivalate
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Record name Methyl pivalate
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Record name Propanoic acid, 2,2-dimethyl-, methyl ester
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Record name Methyl pivalate
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Record name METHYL PIVALATE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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